2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol
Overview
Description
“2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol” is an organic compound with the molecular formula C11H13F3O4 . It has an average mass of 266.214 Da and a monoisotopic mass of 266.076599 Da .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol” consists of 11 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, and 4 oxygen atoms .Scientific Research Applications
Nucleophilic Trifluoromethylation and Difluorination
The compound is synthesized via high-yield processes involving nucleophilic trifluoromethylation using Ruppert's reagent, demonstrating its utility in producing fluorinated alcohols with potential applications in material science and pharmaceuticals (R. Singh, D. Chakraborty, J. Shreeve, 2001).
Kinetic Resolution
It can undergo enantioselective acylation, offering a method for preparing enantiomerically pure forms of the compound, which is crucial for drug development and synthesis of active pharmaceutical ingredients (Qing Xu, Hui Zhou, X. Geng, Peiran Chen, 2009).
Molecular Structure and Properties
The molecular structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability of derivatives have been studied using HF and density functional methods, highlighting its potential in the development of novel materials with unique optical properties (Y. Sheena Mary et al., 2015).
Optical Resolution and Biocatalysis
Optical resolution of racemic mixtures through lipase-catalyzed acetylation demonstrates its significance in the synthesis of optically active compounds, useful in various fields including pharmaceuticals and agrochemicals (Katsuya Kato et al., 1995).
Coordination Chemistry
The compound's derivatives are explored in coordination chemistry, providing insights into the formation of complexes with potential applications in catalysis and material science (I. A. Tikhonova et al., 2009).
Chemoenzymatic Synthesis
It serves as a precursor in chemoenzymatic synthesis processes, offering a sustainable and efficient approach to produce pharmaceutically relevant compounds (D. González-Martínez, V. Gotor, V. Gotor‐Fernández, 2019).
Biocatalytic Preparation
Biocatalytic processes have been developed for the asymmetric reduction to produce pharmaceutical intermediates, showcasing the compound's role in enabling green chemistry approaches (Ying Chen et al., 2019).
Mechanism of Action
- One key functional group in this compound is the 3,4,5-trimethoxyphenyl (TMP) moiety. TMP is present in various chemical building blocks and plays a crucial role in maintaining proper molecular conformation and promoting high binding affinity with microtubule proteins .
- The TMP group is a critical component in many chemical building blocks. Modifications of TMP often impact antiproliferative activity .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O4/c1-16-7-4-6(10(15)11(12,13)14)5-8(17-2)9(7)18-3/h4-5,10,15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJMAVOAVACYQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572893 | |
Record name | 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol | |
CAS RN |
207502-47-4 | |
Record name | 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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